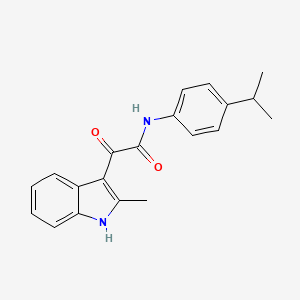

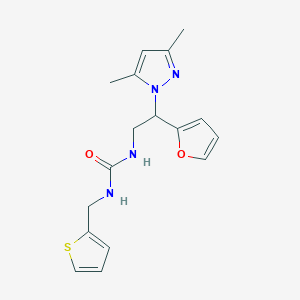

N-(4-isopropylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-isopropylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, also known as L-163,191, is a synthetic compound that belongs to the class of non-peptide vasopressin V1a receptor antagonists. It was first synthesized in the early 1990s and has since been extensively studied for its potential therapeutic applications in various fields of research.

Applications De Recherche Scientifique

Anti-Inflammatory Applications

This compound has been linked to anti-inflammatory properties due to its structural similarity to naproxen, a well-known nonsteroidal anti-inflammatory drug (NSAID). The mechanism of action involves the inhibition of cyclooxygenase enzymes, COX-1 and COX-2, which are crucial in the synthesis of prostaglandins and thromboxanes involved in inflammation .

Antiviral Activity

Research suggests that derivatives of this compound could exhibit broad-spectrum antiviral activity. This is particularly relevant in the context of respiratory viruses, such as influenza and potentially SARS-CoV-2, where the anti-inflammatory action of naproxen derivatives could reduce severe respiratory mortality .

Neuromodulation

The indole moiety of the compound is structurally related to tryptamine, which is a precursor to several neurotransmitters like serotonin. Derivatives of tryptamine play a significant role in the central nervous system, influencing processes like sleep, cognition, memory, and behavior .

Antioxidant Potential

Compounds with an indole core have shown good scavenging potential for free radicals, which is a measure of antioxidant activity. This property is beneficial in preventing oxidative stress-related diseases .

Tubulin Polymerization Inhibition

Some derivatives of this compound have been studied for their ability to inhibit tubulin polymerization, which is a promising avenue for the development of cancer therapeutics. By preventing the proper formation of microtubules, these compounds can induce cell apoptosis and arrest cell division .

Analgesic Effects

Due to its structural similarity to naproxen, this compound may also possess analgesic properties, providing pain relief by inhibiting the synthesis of prostaglandins that sensitize neurons to pain .

Propriétés

IUPAC Name |

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(4-propan-2-ylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2/c1-12(2)14-8-10-15(11-9-14)22-20(24)19(23)18-13(3)21-17-7-5-4-6-16(17)18/h4-12,21H,1-3H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQGSWORVXSDWGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC3=CC=C(C=C3)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-isopropylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

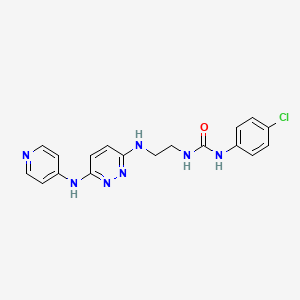

![2-Chloro-1-[4-[(5-cyclohexyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]ethanone](/img/structure/B2779246.png)

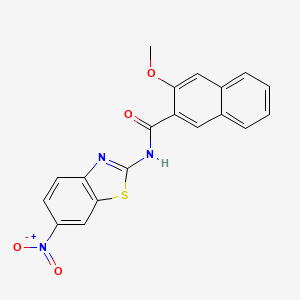

![N-(4-fluorobenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2779247.png)

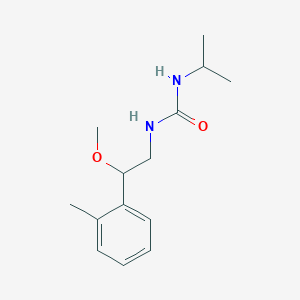

![1-[3-(Difluoromethoxy)phenyl]-2-[(1-methylpiperidin-4-yl)amino]ethan-1-ol](/img/structure/B2779248.png)

![2-[[4-[(2,6-Dimethyl-4-morpholinyl)sulfonyl]phenyl]-oxomethyl]imino-3,4-dimethyl-5-thiazolecarboxylic acid ethyl ester](/img/structure/B2779251.png)

![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone](/img/structure/B2779252.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide](/img/structure/B2779255.png)

![2-[(4-Fluorophenyl)sulfanyl]-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]ethan-1-one](/img/structure/B2779260.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2779267.png)